molecular formula C9H11N3O2 B13524582 Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate

Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate

Cat. No.: B13524582
M. Wt: 193.20 g/mol
InChI Key: PGQNCHNGOYBTJX-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate typically involves the reaction of 1-aminocyclopropane with pyrimidine-5-carboxylate under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent, where the reaction is carried out at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl pyrimidine-5-carboxylate
  • 2-aminopyrimidine derivatives
  • Triazole-pyrimidine hybrids

Uniqueness

Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-14-7(13)6-4-11-8(12-5-6)9(10)2-3-9/h4-5H,2-3,10H2,1H3

InChI Key

PGQNCHNGOYBTJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2(CC2)N

Origin of Product

United States

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